3-Cyclohexyl-4-methylpiperidine

Lipophilicity LogP Blood-Brain Barrier Permeability

3-Cyclohexyl-4-methylpiperidine (CAS 1694858-77-9) is a disubstituted piperidine derivative featuring a cyclohexyl group at the 3-position and a methyl group at the 4-position. This substitution pattern imparts a defined steric environment and significantly elevated lipophilicity relative to mono-substituted piperidine analogs.

Molecular Formula C12H23N
Molecular Weight 181.32 g/mol
Cat. No. B13241618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-4-methylpiperidine
Molecular FormulaC12H23N
Molecular Weight181.32 g/mol
Structural Identifiers
SMILESCC1CCNCC1C2CCCCC2
InChIInChI=1S/C12H23N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h10-13H,2-9H2,1H3
InChIKeyPGYCKPYFTAJYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexyl-4-methylpiperidine: A Sterically-Biased, Lipophilic Piperidine Building Block for CNS and Medicinal Chemistry Research


3-Cyclohexyl-4-methylpiperidine (CAS 1694858-77-9) is a disubstituted piperidine derivative featuring a cyclohexyl group at the 3-position and a methyl group at the 4-position. This substitution pattern imparts a defined steric environment and significantly elevated lipophilicity relative to mono-substituted piperidine analogs. The compound exists as a mixture of stereoisomers and serves as a versatile intermediate in organic synthesis, particularly for the construction of conformationally constrained bioactive molecules [1]. Its predicted physicochemical properties support its utility in central nervous system (CNS) drug discovery programs where enhanced membrane permeability is a key design criterion.

CNS Design Lipophilic building block within CNS drug-like logP range
Conformational Bias 3-Cyclohexyl-4-methyl pattern constrains pharmacophore shape
Process Window Predicted high boiling point supports elevated temperature synthesis

Why 4-Methylpiperidine or Piperidine Cannot Replace 3-Cyclohexyl-4-methylpiperidine in Lead Optimization


Substituting 3-Cyclohexyl-4-methylpiperidine with a generic mono-substituted piperidine like 4-methylpiperidine or unsubstituted piperidine is not functionally equivalent due to large, quantifiable differences in lipophilicity, basicity, and steric profile. A 2.6 log-unit increase in the computed XLogP3 partition coefficient translates to approximately a 400-fold difference in lipid/water partitioning [1][2]. This directly impacts passive membrane permeability, blood-brain barrier penetration potential, and non-specific protein binding. Additionally, the electron-donating cyclohexyl group modulates the pKa of the piperidine nitrogen, altering the ionization state at physiological pH relative to simpler analogs [1][3]. These foundational property shifts mean that bioisosteric or functional replacement cannot be assumed without extensive experimental validation.

Target: 3-Cyclohexyl-4-methylpiperidine
Substitute: 4-Methylpiperidine / Piperidine
Lipophilicity
Computed logP ~3.7; ~400× higher lipid partitioning; supports passive permeability and BBB exploration
Low logP ~1.1; may reduce passive permeability and CNS penetration potential
Basicity (pKa)
Predicted pKa ~10.7; altered ionization equilibrium at physiological pH; higher free base fraction
Experimental pKa 11.2; higher protonated fraction at pH 7.4; ionization state may shift binding kinetics
Steric Profile
Cyclohexyl + methyl substituents create a conformationally constrained environment; 1 rotatable bond
Mono-substituted; lacks hydrophobic bulk and rigidity; 0 rotatable bonds

Head-to-Head Physicochemical and Steric Comparison of 3-Cyclohexyl-4-methylpiperidine Against 4-Methylpiperidine


Lipophilicity: A 400-Fold Increase in Computed Partition Coefficient Drives CNS Drug-Likeness

The computed octanol-water partition coefficient (XLogP3) for 3-Cyclohexyl-4-methylpiperidine is 3.7, compared to 1.1 for the commercially ubiquitous 4-methylpiperidine [1][2]. This represents a +2.6 log unit difference, corresponding to an approximately 400-fold higher equilibrium concentration in a lipid phase. The target compound's lipophilicity falls within the optimal CNS drug-like range (typically LogP 2-4), whereas 4-methylpiperidine's lower value is more characteristic of peripheral or polar agents.

Lipophilicity (XLogP3)
Computed comparison
Target 3.7 vs. 1.1 (4-methylpiperidine)
Supports CNS drug-like partitioning context
Computed property; experimental logD/logP to verify
Lipophilicity LogP Blood-Brain Barrier Permeability

Steric Bulk: A Unique Disubstitution Pattern Creates a Conformationally Constrained Pharmacophore

The 3-cyclohexyl-4-methyl substitution pattern introduces one freely rotatable bond (the cyclohexyl-piperidine C-C bond), compared to zero rotatable bonds in 4-methylpiperidine [1][2]. This endows the molecule with a defined conformational profile: the bulky cyclohexyl ring imposes significant A-value-derived steric constraints, while the adjacent methyl group can influence the piperidine ring's conformational equilibrium. The combination creates a pharmacophoric shape distinct from either 4-substituted N-cyclohexyl piperidines or simple 3-cyclohexyl piperidine analogs.

Rotatable Bonds
Computed property
1 rotatable bond (vs. 0 for 4-methylpiperidine)
Conformational constraint may influence receptor fit
Steric environment differs from mono-substituted analogs
Steric Hindrance Conformational Analysis Rotatable Bonds

Basicity Modulation: A 0.54 pKa Unit Decrease Shifts the Ionization Equilibrium at Physiological pH

The predicted pKa of the piperidine nitrogen in 3-Cyclohexyl-4-methylpiperidine is 10.69, compared to an experimental pKa of 11.23 for 4-methylpiperidine (+1 cation) [1]. This 0.54 unit decrease means that at pH 7.4, the ratio of neutral to protonated species for the target compound is approximately 1:195, versus 1:460 for 4-methylpiperidine. Although both remain predominantly protonated, the higher free base fraction of the target compound can influence intracellular distribution and binding kinetics to negatively charged residues.

Basicity (pKa)
Predicted vs. exp.
Δ pKa = -0.54 (10.69 vs. 11.23)
Ionization equilibrium shift at physiological pH
Target pKa predicted; confirm experimentally
pKa Ionization State Solubility

Thermal Stability and Volatility: A Higher Boiling Point Suggests Improved Processing Window

The predicted boiling point of 3-Cyclohexyl-4-methylpiperidine is 250.5°C, significantly higher than the 124°C boiling point of 4-methylpiperidine and 106°C of piperidine itself [1][2]. This 126.5°C increase reflects the higher molecular weight and greater van der Waals interactions introduced by the cyclohexyl group, translating to substantially lower ambient vapor pressure and reduced evaporative loss during synthetic operations or long-term storage.

Boiling Point
Computed vs. exp.
250.5 °C (predicted) vs. 124 °C (4-Me-piperidine)
Supports elevated temperature process window
Predicted value; may guide synthetic planning
Boiling Point Volatility Thermal Stability

Key Application Scenarios for 3-Cyclohexyl-4-methylpiperidine Driven by Quantitative Property Advantages


CNS Drug Discovery: Leveraging Optimal LogP for Blood-Brain Barrier Penetration

The XLogP3 of 3.7 for 3-Cyclohexyl-4-methylpiperidine positions it within the established CNS drug-like space (LogP 2–4). Medicinal chemists can use this building block to construct CNS-penetrant candidates without requiring additional hydrophobic substituents that might increase molecular weight beyond favorable limits. In contrast, the low lipophilicity (XLogP3 = 1.1) of 4-methylpiperidine often necessitates extensive additional hydrophobic decoration, increasing synthetic complexity [1][2].

Conformationally Biased Ligand Design for Selective Receptor Targeting

The combination of a rigid cyclohexyl group and a proximal methyl substituent creates a sterically constrained environment around the piperidine nitrogen. This can be exploited to pre-organize the ligand into a bioactive conformation recognized by specific receptor isoforms, a strategy supported by the compound's distinct rotatable bond profile relative to mono-substituted piperidines. This is particularly relevant for GPCR and ion channel targets where ligand conformation dictates functional selectivity [1].

High-Temperature Synthesis and Material Science Applications

With a predicted boiling point of 250.5°C—substantially higher than the boiling points of piperidine (106°C) or 4-methylpiperidine (124°C)—this compound offers a wider liquid-phase processing window. Researchers performing high-temperature amide couplings, polymerizations, or vapor-phase depositions can select this compound with reduced risk of premature evaporation or pressure build-up, improving process safety and reproducibility [1][2].

Application
Selection Property
Validation Focus
CNS lead optimization
Lipophilicity profile within CNS drug-like range
Passive permeability & BBB penetration assessment
Conformationally biased ligand design
Steric constraint from 3-cyclohexyl-4-methyl pattern
Receptor isoform selectivity & conformational analysis
High-temperature synthetic processes
Elevated predicted boiling point
Thermal process window & volatility control
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